Cas no 2171300-82-4 ((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{spiro2.2pentan-1-yl}propanoic acid)

(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-{spiro[2.2]pentan-1-yl}propanoic acid is a specialized Fmoc-protected amino acid derivative featuring a rigid spiro[2.2]pentane scaffold. This structural motif imparts significant conformational constraints, making it valuable for peptide design and medicinal chemistry applications. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, while the spirocyclic framework enhances steric control and stability. The carboxylic acid functionality allows for further derivatization or incorporation into peptide chains. This compound is particularly useful for studying structure-activity relationships (SAR) or modulating peptide backbone geometry due to its unique steric and electronic properties. Its high purity and well-defined stereochemistry make it suitable for precision applications in drug discovery and biomolecular research.
(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{spiro2.2pentan-1-yl}propanoic acid structure
2171300-82-4 structure
商品名:(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{spiro2.2pentan-1-yl}propanoic acid
CAS番号:2171300-82-4
MF:C23H23NO4
メガワット:377.4330265522
CID:6266518
PubChem ID:165811641

(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{spiro2.2pentan-1-yl}propanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{spiro2.2pentan-1-yl}propanoic acid
    • 2171300-82-4
    • EN300-1286568
    • (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{spiro[2.2]pentan-1-yl}propanoic acid
    • インチ: 1S/C23H23NO4/c25-21(26)11-20(19-12-23(19)9-10-23)24-22(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13H2,(H,24,27)(H,25,26)/t19?,20-/m1/s1
    • InChIKey: AWVGPMFDCHSXKC-GFOWMXPYSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@H](CC(=O)O)C1CC21CC2)=O

計算された属性

  • せいみつぶんしりょう: 377.16270821g/mol
  • どういたいしつりょう: 377.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 608
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{spiro2.2pentan-1-yl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1286568-250mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{spiro[2.2]pentan-1-yl}propanoic acid
2171300-82-4
250mg
$1300.0 2023-10-01
Enamine
EN300-1286568-500mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{spiro[2.2]pentan-1-yl}propanoic acid
2171300-82-4
500mg
$1357.0 2023-10-01
Enamine
EN300-1286568-5000mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{spiro[2.2]pentan-1-yl}propanoic acid
2171300-82-4
5000mg
$4102.0 2023-10-01
Enamine
EN300-1286568-10000mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{spiro[2.2]pentan-1-yl}propanoic acid
2171300-82-4
10000mg
$6082.0 2023-10-01
Enamine
EN300-1286568-1.0g
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{spiro[2.2]pentan-1-yl}propanoic acid
2171300-82-4
1g
$0.0 2023-06-07
Enamine
EN300-1286568-100mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{spiro[2.2]pentan-1-yl}propanoic acid
2171300-82-4
100mg
$1244.0 2023-10-01
Enamine
EN300-1286568-1000mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{spiro[2.2]pentan-1-yl}propanoic acid
2171300-82-4
1000mg
$1414.0 2023-10-01
Enamine
EN300-1286568-50mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{spiro[2.2]pentan-1-yl}propanoic acid
2171300-82-4
50mg
$1188.0 2023-10-01
Enamine
EN300-1286568-2500mg
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{spiro[2.2]pentan-1-yl}propanoic acid
2171300-82-4
2500mg
$2771.0 2023-10-01

(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{spiro2.2pentan-1-yl}propanoic acid 関連文献

(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{spiro2.2pentan-1-yl}propanoic acidに関する追加情報

Compound CAS No. 2171300-82-4: (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{spiro[2.2]pentan-1-yl}propanoic Acid

The compound with CAS No. 2171300-82-4, known as (3R)-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}-3-{spiro[2.2]pentan-1-yl}propanoic acid, is a highly specialized organic molecule with significant applications in the fields of drug discovery, materials science, and biochemistry. This compound has garnered attention due to its unique structural features and potential for use in advanced chemical synthesis and biological systems.

Key Structural Features: The molecule's structure is characterized by several distinct functional groups that contribute to its versatility. The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, offering stability and ease of removal under specific conditions. The spiro[2.2]pentan ring system introduces a rigid, bicyclic structure that can influence the compound's physical properties and reactivity. Additionally, the R-configured propanoic acid moiety provides a chiral center, which is crucial for stereochemical control in biological interactions.

Recent Research Insights: Recent studies have highlighted the potential of this compound in drug delivery systems and bioconjugation chemistry. Researchers have explored its ability to serve as a linker or spacer in the construction of bioactive molecules, leveraging its stability and compatibility with various chemical reactions. Furthermore, its spiro ring system has been shown to enhance the pharmacokinetic properties of drugs by improving solubility and bioavailability.

Applications in Peptide Synthesis: The Fmoc group in this compound plays a pivotal role in peptide synthesis, where it protects amino groups during solid-phase synthesis. This protection allows for precise control over the assembly of complex peptide sequences, making it an essential tool in modern drug discovery pipelines. Recent advancements have optimized the removal of the Fmoc group under mild conditions, reducing side reactions and improving yield.

Materials Science Applications: Beyond biology, this compound has found applications in materials science, particularly in the development of self-assembled monolayers (SAMs). The spiro ring system contributes to the molecule's ability to form ordered structures on surfaces, which is valuable for creating sensors, catalysts, and nanoscale devices. Recent research has demonstrated enhanced stability and functionality of SAMs incorporating this compound.

Biological Interactions: The stereochemistry at the propanoic acid center is critical for interactions with biological systems. Studies have shown that this configuration enhances binding affinity to specific receptors, making it a promising candidate for designing chiral drugs targeting enantioselective therapies.

Conclusion: The compound with CAS No. 2171300-82-4 represents a versatile building block with wide-ranging applications across multiple disciplines. Its unique combination of functional groups and structural features positions it as a valuable tool in contemporary chemical research. As ongoing studies continue to uncover new uses and optimizations, this compound is expected to play an increasingly important role in advancing both scientific understanding and practical applications.

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